molecular formula C22H16N4O5S2 B2564990 N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 898466-10-9

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No. B2564990
CAS RN: 898466-10-9
M. Wt: 480.51
InChI Key: SSDKMBBMTNZVDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various N-substituted benzamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with some compounds showing significant electrophysiological activity comparable to sematilide, a class III antiarrhythmic agent . Similarly, the synthesis of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides has been described, with some compounds demonstrating potent antimicrobial and antiproliferative activities . Thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, have also been synthesized and shown to possess antimicrobial activity, with electron-donating groups enhancing this effect .

Molecular Structure Analysis

The molecular

Scientific Research Applications

Antimicrobial Applications

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide and its derivatives have shown promising results as antimicrobial agents. They have been effective against various bacteria and fungi, including Gram-positive, Gram-negative strains, and fungal species like Candida albicans and Aspergillus niger. Compounds with electron-donating groups like hydroxyl and amino have demonstrated maximum antimicrobial activity, whereas electron-withdrawing moieties, such as nitro groups, exhibited lower activity (Chawla, 2016). Similarly, certain N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed potent growth inhibitory effects against pathogenic strains, with some molecules exhibiting higher potency than reference drugs (Bikobo et al., 2017).

Anticancer and Antiproliferative Activities

Certain derivatives of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide have demonstrated promising anticancer and antiproliferative activities. For instance, some synthesized derivatives showed moderate to excellent activity against various cancer cell lines, outperforming reference drugs like etoposide in certain cases (Ravinaik et al., 2021). Additionally, certain indol-3-ylazo-benzamide derivatives were identified as potent leads for developing novel antiproliferative agents, demonstrating significant activity against human colon cancer, murine leukemia, and breast cancer cell lines (Kumar et al., 2012).

Anti-Parasitic Activities

The thiazolide class of compounds, which includes N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide derivatives, has shown broad-spectrum activities against various parasites, bacteria, and viruses. These compounds have been studied for their efficacy against Neospora caninum tachyzoites and were found to exhibit significant antiparasitic activity, indicating potential applications in combating parasitic infections (Esposito et al., 2005). Further studies on the structure-activity relationships of these compounds have provided insights into designing more specific and potent anti-parasitic drugs (Hemphill et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing a nitro group can be explosive under certain conditions .

properties

IUPAC Name

3-(benzenesulfonamido)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S2/c27-21(24-22-23-20(14-32-22)15-6-5-9-18(13-15)26(28)29)16-7-4-8-17(12-16)25-33(30,31)19-10-2-1-3-11-19/h1-14,25H,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDKMBBMTNZVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide

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